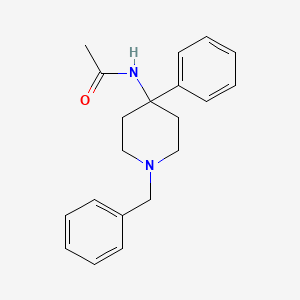

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide

Description

BenchChem offers high-quality N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-17(23)21-20(19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11H,12-16H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIHXLNGPVLLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596930 | |

| Record name | N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172733-78-7 | |

| Record name | N-[4-Phenyl-1-(phenylmethyl)-4-piperidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172733-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-phenyl-1-(phenylmethyl)-4-piperidinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In vitro metabolic stability of N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide

An In-Depth Technical Guide to the In Vitro Metabolic Stability of N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough investigation of a drug's metabolic fate to ensure its safety and efficacy.[4][5][6] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels or cause DDIs.[7][8]

This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the in vitro metabolic stability of N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide. We will delve into the scientific rationale behind experimental design, present detailed protocols for key assays, and explain the interpretation of the resulting data, equipping researchers and drug development professionals with the knowledge to conduct these crucial studies.

Compound Profile: N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide

N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide is a small molecule featuring a core piperidine scaffold, a structure common in many centrally active agents. Its physicochemical properties are foundational to its interaction with biological systems.

-

IUPAC Name: N-(1-benzylpiperidin-4-yl)-N-phenylacetamide[9]

-

Molecular Formula: C₂₀H₂₄N₂O[9]

-

Molecular Weight: 308.4 g/mol [9]

-

Structure:

Anticipated Metabolic Pathways

Based on its chemical structure, several metabolic pathways can be hypothesized. The piperidine ring and its substituents are known substrates for cytochrome P450 (CYP) enzymes, the primary family of Phase I drug-metabolizing enzymes.[3][10]

-

N-debenzylation: The benzyl group attached to the piperidine nitrogen is a prime site for oxidative N-dealkylation, a common metabolic route for many piperidine-containing drugs, often catalyzed by CYP3A4.[11][12]

-

Aromatic Hydroxylation: The phenyl rings (both the N-phenyl and the benzyl groups) are susceptible to hydroxylation at various positions.

-

Piperidine Ring Oxidation: Oxidation of the piperidine ring can lead to the formation of various hydroxylated metabolites or lactams.[11]

-

Amide Hydrolysis: The acetamide bond could potentially undergo hydrolysis, though this is often a slower metabolic process compared to oxidation.

The following diagram illustrates these potential biotransformation routes.

Caption: Hypothesized metabolic pathways for N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide.

Experimental Design: Selecting the Right In Vitro System

The choice of an in vitro system is a critical decision driven by the study's objectives, balancing biological relevance with throughput and cost.[13] The primary site of drug metabolism is the liver, making liver-derived systems the industry standard.[8][14]

Liver Microsomes: The High-Throughput Workhorse

-

What They Are: Liver microsomes are subcellular fractions isolated from liver tissue (hepatocytes) that are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.[10][13]

-

Rationale for Use: Microsomal stability assays are cost-effective, have high throughput, and are excellent for a first-pass assessment of a compound's susceptibility to CYP-mediated metabolism.[8][10] They are widely used in early drug discovery to rank-order compounds based on metabolic lability.[15]

-

Limitations: Microsomes lack Phase II enzymes (like UGTs and SULTs) in their active state and do not contain the necessary cofactors unless they are externally supplied.[16] They also lack cellular transport mechanisms.

Cryopreserved Hepatocytes: The "Gold Standard" In Vitro Model

-

What They Are: Hepatocytes are intact liver cells that contain a full complement of Phase I and Phase II metabolic enzymes, along with the necessary cofactors and transporter proteins.[14][17]

-

Rationale for Use: Hepatocyte assays provide a more comprehensive and physiologically relevant picture of hepatic metabolism.[1][14] They can assess the combined effects of Phase I and Phase II pathways, as well as the influence of drug transporters on a compound's disposition. This makes them invaluable for predicting in vivo hepatic clearance.[18]

-

Limitations: Hepatocyte assays are typically more expensive and lower in throughput compared to microsomal assays. The viability and metabolic activity of cryopreserved hepatocytes can also vary between donors.[15]

Experimental Workflow & Protocols

A robust experimental design includes the test compound, positive controls (compounds with known metabolic fates), and negative controls to ensure the observed compound depletion is due to enzymatic activity.

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for assessing Phase I metabolic stability.

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

- Test Compound Working Solution: Dilute the 10 mM stock of N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide in buffer to achieve a final incubation concentration of 1 µM. Rationale: A low concentration ensures the reaction follows first-order kinetics.

- HLM Suspension: Thaw pooled human liver microsomes on ice and dilute in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[19]

- NADPH Solution: Prepare a solution of NADPH in phosphate buffer. The final concentration in the incubation should be 1 mM.[19] Rationale: NADPH is a required cofactor for CYP enzyme activity.

- Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure:

- Pre-warm the HLM suspension and test compound working solution in a water bath at 37°C for 5 minutes.

- Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture.

- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[15]

- Immediately add the aliquot to a well of a 96-well plate containing the cold quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[16]

- Include a negative control incubation without NADPH to assess non-enzymatic degradation.[19]

- Include positive controls such as Verapamil (high turnover) and Diazepam (low turnover) to validate the assay performance.[15]

3. Sample Processing & Analysis:

- Seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

- Transfer the supernatant to a new plate for analysis by LC-MS/MS.[10]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more physiologically complete assessment of metabolic stability.

1. Reagent and Cell Preparation:

- Incubation Medium: Use Williams' Medium E or a similar suitable medium, warmed to 37°C.[14]

- Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL.[14][18]

- Test Compound Working Solution: Prepare a working solution of the test compound in the incubation medium for a final concentration of 1 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).[14][20]

- Quenching Solution: As described in the HLM protocol.

2. Incubation Procedure:

- Add the hepatocyte suspension to the wells of a non-coated plate.

- Add the test compound working solution to initiate the reaction. Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[14]

- At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[14]

- Immediately quench the reaction by adding the aliquot to the cold acetonitrile/IS solution.

- Include positive controls like Testosterone (high turnover) and Ethoxycoumarin.[15]

3. Sample Processing & Analysis:

- Follow the same centrifugation and analysis steps as outlined in the HLM protocol.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the parent drug in metabolic stability samples due to its exceptional sensitivity, selectivity, and speed.[21][22][23]

-

Chromatographic Separation: The supernatant is injected into an HPLC or UPLC system, where the parent compound is separated from potential metabolites and matrix components on a C18 column.[24]

-

Mass Spectrometric Detection: The analyte is ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][22] This involves selecting the precursor ion (the molecular weight of the parent drug) and a specific product ion generated by fragmentation, ensuring highly specific quantification.[22]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound and calculate its intrinsic clearance.

-

Quantification: The peak area of the parent compound is normalized to the peak area of the internal standard at each time point.

-

Plotting Data: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

Calculating Half-Life (t½): The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Slope = -k

-

t½ = 0.693 / k[25]

-

-

Calculating Intrinsic Clearance (CLint): CLint is the measure of the intrinsic metabolic capacity of the liver.

Data Presentation and Interpretation

The results are typically summarized in a table, allowing for easy comparison with control compounds.

| Compound | System | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |

| N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide | HLM | 25.2 | 55.0 | Moderate |

| Verapamil (Positive Control) | HLM | 8.5 | 163.1 | Low (High Clearance) |

| Diazepam (Positive Control) | HLM | > 60 | < 11.6 | High (Low Clearance) |

This table presents hypothetical data for illustrative purposes.

-

High Stability (Low Clearance): t½ > 60 min; CLint < 12 µL/min/mg. These compounds are likely to have a long in vivo half-life.

-

Moderate Stability (Intermediate Clearance): 15 min < t½ < 60 min.

-

Low Stability (High Clearance): t½ < 15 min; CLint > 58 µL/min/mg. These compounds are likely to be rapidly cleared in vivo, potentially leading to low oral bioavailability.

Conclusion

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, providing essential data to guide the optimization of NCEs like N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide. By employing a tiered approach, starting with high-throughput microsomal assays and progressing to more comprehensive hepatocyte-based models, researchers can build a robust understanding of a compound's metabolic fate. This systematic evaluation, grounded in sound scientific principles and validated protocols, enables data-driven decisions, minimizes late-stage failures, and ultimately accelerates the development of safer and more effective medicines.[4][14]

References

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

-

Khan, S., et al. (2021). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Future Science OA. Retrieved from [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. Retrieved from [Link]

-

European Medicines Agency. (2015). Guideline on the investigation of drug interactions. Retrieved from [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Modern Drug Metabolites Demand More from LC-MS/MS. (2026). Separation Science. Retrieved from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. Retrieved from [Link]

-

Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

-

EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (2025). Asphalion. Retrieved from [Link]

-

Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]

-

Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition. Retrieved from [Link]

-

Oostenbrink, C., et al. (1996). Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. PubMed. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Retrieved from [Link]

-

RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. Retrieved from [Link]

-

New EMA Guideline on the Investigation of drug Interactions. (n.d.). Farmakovijilans Derneği. Retrieved from [Link]

-

Hepatocyte Stability Assay. (2025). Creative Bioarray. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

-

Wang, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

-

Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]

-

Fu, Z., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Regulations.gov. Retrieved from [Link]

-

What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT. Retrieved from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

-

ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

-

Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved from [Link]

-

Wang, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

-

In vitro test methods for metabolite identification: A review. (2018). SciSpace. Retrieved from [Link]

-

Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. Retrieved from [Link]

-

Hsieh, E. J., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry. Retrieved from [Link]

-

Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers in Chemistry. Retrieved from [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Development of an in vitro metabolic hepatic clearance method. (n.d.). JRC Publications Repository. Retrieved from [Link]

-

Intrinsic clearance (liver microsomes, human). (n.d.). Eurofins Discovery. Retrieved from [Link]

-

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. (2001). PubMed. Retrieved from [Link]

-

In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug and Alcohol Research. Retrieved from [Link]

Sources

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. longdom.org [longdom.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 6. bioivt.com [bioivt.com]

- 7. farmakovijilansdernegi.org [farmakovijilansdernegi.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | C20H24N2O | CID 71058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 11. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. tandfonline.com [tandfonline.com]

- 22. longdom.org [longdom.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Technical Guide: Mu-Opioid Receptor Binding Affinity of Acetyl Fentanyl

Executive Summary

Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) is a potent synthetic opioid and a structural analog of fentanyl.[1][2] Unlike fentanyl, which possesses a propionyl chain, acetyl fentanyl bears an acetyl group at the anilido nitrogen.[1] This minor structural modification—the removal of a single methylene unit—results in a distinct pharmacological profile characterized by a reduced, yet clinically significant, binding affinity for the

This guide provides a rigorous technical analysis of the binding kinetics, structure-activity relationships (SAR), and experimental protocols required to characterize acetyl fentanyl. It is designed for researchers investigating Novel Psychoactive Substances (NPS) and requires a baseline understanding of G-protein coupled receptor (GPCR) pharmacology.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence between fentanyl and acetyl fentanyl is rooted in the steric and hydrophobic properties of the amide substituent.

Structural Comparison

-

Fentanyl: Contains an N-propionyl group (3 carbons).

-

Acetyl Fentanyl: Contains an N-acetyl group (2 carbons).[1]

The "Methylene Gap" Effect

The binding pocket of the MOR, specifically the orthosteric site, accommodates the 4-anilidopiperidine scaffold. The propionyl chain of fentanyl fits optimally into a hydrophobic sub-pocket formed by transmembrane helices (TM) 3, 6, and 7.

-

Lipophilicity: The loss of the methylene group (

) in acetyl fentanyl lowers the -

Steric Fit: The shorter acetyl chain results in less extensive van der Waals contacts within the hydrophobic cleft compared to the propionyl group. This "looser" fit is the primary driver for the observed reduction in binding affinity (

).

Binding Affinity Profile

The following data aggregates comparative studies using competitive radioligand binding assays (typically displacing

Comparative Values

The inhibition constant (

| Compound | MOR | Selectivity Ratio (MOR:KOR) | Relative Affinity (vs. Fentanyl) |

| Fentanyl | 1.35 | ~200:1 | 1.00 (Reference) |

| Acetyl Fentanyl | 4.28 | ~200:1 | ~0.31 (3x weaker) |

| Morphine | 0.25 - 4.02 * | Low | Variable |

| Valeryl Fentanyl | 49.7 | Moderate | ~0.02 (50x weaker) |

*Note: Morphine affinity varies significantly based on the agonist/antagonist state of the receptor in the assay. In agonist-preferring assays (using

Selectivity Profile

Acetyl fentanyl maintains the high MOR selectivity characteristic of the 4-anilidopiperidine class:

-

-Opioid Receptor (MOR): High Affinity (

-

-Opioid Receptor (KOR): Low Affinity (

-

-Opioid Receptor (DOR): Negligible Affinity (

Experimental Methodology: Radioligand Binding Assay[4][5][6][7][8]

To replicate or validate these affinity values, researchers must utilize a competitive binding protocol. The following workflow is optimized for lipophilic ligands like acetyl fentanyl, where non-specific binding to plastics and filters can be a confounder.

Critical Reagents

-

Radioligand:

-DAMGO (Specific Activity ~50 Ci/mmol). Why: DAMGO is a selective MOR agonist with low non-specific binding. -

Receptor Source: CHO-K1 cells stably expressing human MOR (hMOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

. Note:

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for determining the

Protocol Steps

-

Pre-treatment: Soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. Causality: Fentanyl analogs are sticky; PEI reduces non-specific binding to the filter.

-

Incubation: Combine 20-50

g membrane protein, 1 nM -

Termination: Rapidly filter using a cell harvester. Wash 3x with ice-cold Tris buffer to lock dissociation.

-

Calculation: Convert CPM to Disintegrations Per Minute (DPM). Use non-linear regression to find

. -

Derivation: Calculate

using the Cheng-Prusoff Equation :

Functional Implications: From Binding to Signaling

Binding affinity (

Signaling Cascade

Upon binding, acetyl fentanyl stabilizes the active conformation of the MOR, triggering the dissociation of the

-

cAMP Inhibition:

inhibits adenylyl cyclase, reducing cAMP levels. -

GIRK Activation:

subunits activate G-protein coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization (neuronal inhibition). -

-Arrestin Recruitment: High-efficacy agonists like acetyl fentanyl also recruit

Signaling Pathway Diagram (DOT)

Figure 2: Signal transduction pathway activated by acetyl fentanyl binding to the Mu-Opioid Receptor.

Data Interpretation & Quality Control

When analyzing binding data for acetyl fentanyl, ensure the following quality control metrics are met to establish Trustworthiness :

-

Hill Slope (n_H): Should be near -1.0 (indicating competitive binding at a single site). A slope significantly different from -1.0 suggests cooperativity or allosteric effects.

-

Specific Binding: Must be >80% of total binding. If non-specific binding is high, increase wash volume or PEI concentration.

-

Replication:

values should be derived from at least

Safety Note

Acetyl fentanyl is a Schedule I controlled substance (US) with a steep dose-response curve. Unlike morphine, the gap between the effective dose and the lethal dose is narrow. All laboratory protocols must strictly adhere to DEA/local regulations regarding handling and disposal.

References

-

Eshleman, A. J., et al. (2020). Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors.[3] Biochemical Pharmacology.[3] [Link]

-

Struzik, A., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.[4] Molecules (MDPI). [Link]

-

Baumann, M. H., et al. (2018). Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace. Neuropharmacology.[3][5] [Link]

-

Watanabe, S., et al. (2017). Structure-activity relationship study of fentanyl analogs: The effect of N-acyl substituents on affinity and efficacy at the mu-opioid receptor. [Link]

-

Drug Enforcement Administration (DEA). Acetyl Fentanyl: Application for Temporary Scheduling. Federal Register. [Link]

Sources

- 1. Fentanyl and its derivatives: Pain-killers or man-killers? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]

- 5. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Metabolic Fate of Acetyl Fentanyl in Human Hepatocytes

An In-Depth Technical Guide for Researchers

Abstract

The emergence of novel synthetic opioids, such as acetyl fentanyl, presents significant challenges to forensic toxicology, clinical pharmacology, and drug development. Understanding the biotransformation of these compounds is paramount for identifying unique biomarkers of exposure, predicting drug-drug interactions, and assessing potential toxicity. This technical guide provides a comprehensive overview of the metabolic pathways of acetyl fentanyl in human hepatocytes, the gold-standard in vitro model for studying hepatic drug metabolism. We will delve into the principal Phase I and Phase II metabolic reactions, identify the key metabolites and the enzymatic systems responsible for their formation, and provide detailed, field-proven protocols for conducting and validating these studies. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust understanding of acetyl fentanyl metabolism.

Introduction: The Imperative to Understand Acetyl Fentanyl Biotransformation

Acetyl fentanyl, an N-acetyl analog of fentanyl, is a potent synthetic opioid that has been increasingly identified in forensic casework. While its pharmacological effects as a µ-opioid receptor agonist are similar to those of fentanyl, its metabolic profile dictates its duration of action, the nature of its excretable byproducts, and its potential for interactions with co-administered substances.[1] The liver is the primary site of metabolism for fentanyl and its analogs, driven by the cytochrome P450 (CYP) superfamily of enzymes and UDP-glucuronosyltransferases (UGTs).[2][3] Therefore, studies using primary human hepatocytes provide the most clinically relevant in vitro data to predict in vivo metabolic clearance and metabolite formation.

This guide will synthesize current knowledge, focusing on the causality behind experimental design and the establishment of self-validating analytical systems.

Core Metabolic Pathways of Acetyl Fentanyl

The metabolism of acetyl fentanyl, much like its parent compound fentanyl, proceeds through two main phases. Phase I reactions introduce or expose functional groups, primarily through oxidation, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[3][4]

Phase I Metabolism: The Role of Cytochrome P450

Phase I biotransformation of acetyl fentanyl is extensive, leading to a variety of metabolites. The principal reactions include N-dealkylation, hydroxylation, and amide hydrolysis.

-

N-dealkylation: This is the predominant metabolic pathway for acetyl fentanyl.[2][4][5] The phenethyl group is cleaved from the piperidine nitrogen, resulting in the formation of acetyl norfentanyl . This reaction is primarily catalyzed by the CYP3A4 isoenzyme, which is consistent with the metabolism of fentanyl itself.[2][6][7] The abundance of acetyl norfentanyl makes it a critical and reliable biomarker for confirming acetyl fentanyl exposure.

-

Hydroxylation: Multiple hydroxylated metabolites have been identified following incubation with human hepatocytes.[5][8] These reactions can occur at several positions on the molecule:

-

Phenethyl Moiety: Monohydroxylation of the phenyl ring and the ethyl linker are common reactions.[8] Further oxidation can lead to the formation of a catechol, which is then often O-methylated to a hydroxymethoxy metabolite .[2][8][9] This hydroxymethoxy metabolite is a specific and abundant analytical target in urine.[8]

-

Piperidine Ring: Hydroxylation can also occur on the piperidine ring.[8]

-

β-hydroxylation: The formation of β-hydroxy-acetylfentanyl has also been reported.[6][10]

-

-

Amide Hydrolysis (Deacetylation): A minor but important pathway is the hydrolysis of the acetyl group, which results in the formation of N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine (4-ANPP) .[2][5] It is crucial to note that 4-ANPP is a common metabolite for several fentanyl analogs and can also be a precursor in illicit synthesis, complicating its use as a unique biomarker for acetyl fentanyl.[9]

The major Phase I metabolic pathways are visualized in the diagram below.

Caption: Major Phase I metabolic pathways of acetyl fentanyl in human hepatocytes.

Phase II Metabolism: Conjugation for Excretion

Phase I metabolites, possessing newly available hydroxyl groups, undergo Phase II conjugation reactions, primarily glucuronidation and sulfation.[2][5] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[11] Conjugation significantly increases the water solubility of the metabolites, facilitating their elimination in urine and bile. Studies have shown that a significant portion of acetyl fentanyl metabolites are excreted as glucuronide and/or sulfate conjugates.[2][8] This has a critical implication for analytical testing: enzymatic hydrolysis of urine samples (using β-glucuronidase/arylsulfatase) is often necessary to cleave these conjugates and accurately quantify the total amount of a given Phase I metabolite.[8]

Experimental Protocol: In Vitro Metabolism Study Using Human Hepatocytes

This section provides a detailed methodology for investigating acetyl fentanyl metabolism. The choice of cryopreserved human hepatocytes is based on their established utility in providing a complete metabolic system, containing both Phase I and Phase II enzymes at physiologically relevant levels.

Experimental Workflow

The overall workflow is a multi-step process that requires careful execution to ensure data integrity and reproducibility.

Caption: Standard experimental workflow for studying drug metabolism in human hepatocytes.

Step-by-Step Methodology

1. Reagents and Materials:

-

Cryopreserved human hepatocytes (pooled donor)

-

Hepatocyte plating and incubation media

-

Collagen I-coated 24- or 48-well plates

-

Acetyl fentanyl analytical standard

-

LC-MS grade acetonitrile, water, and formic acid

-

Phosphate-buffered saline (PBS)

2. Hepatocyte Culture and Plating:

-

Rationale: Proper thawing and plating are critical for cell viability and metabolic function. A confluent monolayer ensures consistent cell numbers across wells.

-

Protocol:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer thawed cells into pre-warmed plating medium and determine cell viability and density using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated plates at a target density (e.g., 0.75 x 10⁶ cells/mL).

-

Incubate at 37°C in a humidified 5% CO₂ atmosphere for 4-6 hours to allow for cell attachment.

-

Aspirate the plating medium and overlay with fresh, pre-warmed incubation medium. Allow cells to form a stable monolayer for at least 24 hours before initiating the experiment.

-

3. Acetyl Fentanyl Incubation:

-

Rationale: Using a specific concentration (e.g., 10 µM) ensures sufficient metabolite formation for detection without causing cytotoxicity.[8] A time-course experiment allows for the observation of metabolite formation and parent drug depletion over time.

-

Protocol:

-

Prepare a stock solution of acetyl fentanyl in a suitable solvent (e.g., DMSO) and create a final dosing solution by diluting it in incubation medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).

-

Aspirate the medium from the hepatocyte monolayer and add the acetyl fentanyl dosing solution.

-

Incubate at 37°C and 5% CO₂.

-

At designated time points (e.g., 0, 1, 3, 5 hours), collect aliquots of the incubation medium.

-

Immediately quench metabolic activity by adding the collected sample to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step is crucial as it stops the enzymatic reactions and precipitates proteins.

-

4. Sample Preparation and LC-MS/MS Analysis:

-

Rationale: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) is the definitive technique for separating and identifying drug metabolites.[12]

-

Protocol:

-

Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new vial or 96-well plate for analysis.

-

Inject the sample into an LC-MS/MS system. Separation is typically achieved using a C18 or biphenyl reversed-phase column.[12]

-

The mass spectrometer is operated in a data-dependent acquisition mode to collect both full-scan MS and fragmentation (MS/MS) data, allowing for the identification of metabolites based on accurate mass and fragmentation patterns.[8]

-

Data Summary and Interpretation

The analysis of LC-HRMS data allows for the identification and relative quantification of acetyl fentanyl and its metabolites. The findings from multiple studies are summarized below.

Table 1: Major Metabolites of Acetyl Fentanyl in Human Hepatocytes

| Metabolite | Formation Pathway | Key Enzyme(s) | Significance as Biomarker | Reference(s) |

| Acetyl Norfentanyl | N-dealkylation | CYP3A4 | Major. Specific and abundant. | [2][4][5] |

| Hydroxymethoxy Metabolite | Hydroxylation & O-methylation | CYP450s, COMT | High. Specific and abundant. | [2][8] |

| Monohydroxylated Metabolites | Hydroxylation | CYP450s (CYP2D6 partial) | High. Multiple isomers exist. | [5][6][8] |

| 4-ANPP | Amide Hydrolysis | Carboxylesterases (presumed) | Low. Not specific to acetyl fentanyl. | [2][5][9] |

| Glucuronide/Sulfate Conjugates | Glucuronidation / Sulfation | UGTs / SULTs | High. Represents major excretion route. | [2][5][8] |

Conclusion and Future Directions

The metabolic landscape of acetyl fentanyl in human hepatocytes is complex but well-characterized, dominated by CYP3A4-mediated N-dealkylation to acetyl norfentanyl and various hydroxylation reactions. A significant portion of these metabolites undergoes Phase II conjugation. This detailed understanding is critical for the scientific community.

-

For Forensic Scientists: Acetyl norfentanyl and the hydroxymethoxy metabolite serve as robust and specific biomarkers to confirm acetyl fentanyl intake in toxicological investigations.

-

For Drug Development Professionals: The heavy reliance on CYP3A4 for clearance indicates a high potential for drug-drug interactions. Co-administration of acetyl fentanyl with strong CYP3A4 inhibitors could dangerously elevate its plasma concentration and prolong its effects, increasing the risk of overdose.

Future research should continue to precisely quantify the contribution of different CYP and UGT isoforms to acetyl fentanyl metabolism. Furthermore, as new fentanyl analogs continue to emerge, the application of these robust in vitro methodologies will be essential for rapidly characterizing their metabolic fates and addressing the ongoing public health crisis.

References

-

K. Nobel, C. E. U. S., A. K. T. & S. J. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology. [Link]

-

Steuer, A. E., et al. (n.d.). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoroisobutyrylfentanyl. Diva-Portal.org. [Link]

-

K. Nobel, C. E. U. S., A. K. T. & S. J. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC. [Link]

-

Kanamori, T., et al. (2018). Metabolism of Fentanyl and Acetylfentanyl in Human-Induced Pluripotent Stem Cell-Derived Hepatocytes. PubMed. [Link]

-

Tan, Y., et al. (n.d.). Proposed metabolic pathway of six substituted acetyl fentanyl-type new psychoactive substances. ResearchGate. [Link]

-

Kanamori, T., et al. (2018). Metabolism of Fentanyl and Acetylfentanyl in Human-Induced Pluripotent Stem Cell-Derived Hepatocytes. J-Stage. [Link]

-

Kanamori, T., et al. (2018). Metabolism of Fentanyl and Acetylfentanyl in Human-Induced Pluripotent Stem Cell-Derived Hepatocytes. Semantic Scholar. [Link]

-

Patton, A. L., et al. (n.d.). Quantitative Measurement of Acetyl Fentanyl and Acetyl Norfentanyl in Human Urine by LC-MS/MS. ResearchGate. [Link]

-

Melent'ev, A. B., Kataev, S. S., & Dvorskaya, O. N. (2015). Identification and analytical properties of acetyl fentanyl metabolites. FAO AGRIS. [Link]

-

Kanamori, T., et al. (n.d.). Metabolism of fentanyl and acetylfentanyl in human-induced pluripotent stem cell-derived hepatocytes. Shibaura Institute of Technology. [Link]

-

N/A. (n.d.). Chemical structures of acetyl fentanyl, fentanyl and their nor-metabolites. ResearchGate. [Link]

-

Kanamori, T., et al. (2018). Use of hepatocytes isolated from a liver-humanized mouse for studies on the metabolism of drugs: application to the metabolism of fentanyl and acetylfentanyl. PubMed. [Link]

-

Griggs, D. A., et al. (2018). LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega. [Link]

-

Al-Bacha, N., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. OSTI.GOV. [Link]

-

Salomone, A., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. [Link]

-

N/A. (n.d.). The metabolism of valerylfentanyl using human liver microsomes and zebrafish larvae. ResearchGate. [Link]

-

N/A. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. ResearchGate. [Link]

-

N/A. (n.d.). A Literature Review of the Analytical Toxicology of Fentanyl Derivatives. Trinity College Dublin's Open Journal Systems. [Link]

-

N/A. (n.d.). [O1-73] Metabolism of fentanyl by pediatric and adult human liver microsomes. Clinical Pharmacology & Therapeutics. [Link]

-

Smith, H. S. (2009). Opioid Metabolism. PMC. [Link]

-

Goromaru, T., et al. (n.d.). Biotransformation of tritiated fentanyl in human liver microsomes. Monitoring metabolism using phenylacetic acid and 2-phenylethanol. PubMed. [Link]

-

N/A. (n.d.). Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide). Drug Enforcement Administration. [Link]

-

N/A. (n.d.). Acetylfentanyl. Wikipedia. [Link]

-

Feierman, D. E. & Lasker, J. M. (n.d.). Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes: Role of CYP3A4. Icahn School of Medicine at Mount Sinai. [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. BioIVT. [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 6. Use of hepatocytes isolated from a liver-humanized mouse for studies on the metabolism of drugs: application to the metabolism of fentanyl and acetylfentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. diva-portal.org [diva-portal.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Metabolism of Fentanyl and Acetylfentanyl in Human-Induced Pluripotent Stem Cell-Derived Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. xenotech.com [xenotech.com]

- 12. pubs.acs.org [pubs.acs.org]

The Emergence of a Ghost: A Technical Guide to the History and Rise of Acetyl Fentanyl

Abstract

This technical guide provides a comprehensive overview of the history, emergence, and scientific profile of acetyl fentanyl, a potent synthetic opioid that has become a significant public health concern. Intended for researchers, scientists, and drug development professionals, this document delves into the chemical synthesis, pharmacological action, and analytical detection of this dangerous designer drug. By synthesizing technical data with field-proven insights, this guide aims to equip the scientific community with the knowledge necessary to understand and combat the challenges posed by acetyl fentanyl and other novel psychoactive substances.

Introduction: The Shadow of Fentanyl

The opioid crisis, a defining public health challenge of the 21st century, has been characterized by waves of different substances, from prescription painkillers to heroin.[1] The latest and most devastating wave has been driven by the proliferation of synthetic opioids, with fentanyl and its analogues at the forefront.[1][2] Acetyl fentanyl, a close chemical relative of fentanyl, emerged from the shadows of clandestine laboratories to become a significant contributor to overdose deaths worldwide.[3][4] Unlike its pharmaceutical counterpart, acetyl fentanyl has no approved medical use, making its presence in any context illicit and dangerous.[3][5][6]

This guide will dissect the timeline of acetyl fentanyl's appearance, explore the chemical nuances that define its potency and effects, and detail the methodologies used to synthesize and detect this compound. Through a detailed examination of its pharmacology, we will elucidate the mechanisms by which it exerts its powerful and often fatal effects.

Historical Emergence: From Obscurity to Infamy

Acetyl fentanyl was not a recent discovery. It was first synthesized around the same time as fentanyl itself in the 1960s by the team at Janssen Pharmaceutica.[7][8] However, it was never developed for medical use and remained largely a chemical curiosity for decades.[9] Its re-emergence in the 21st century is a stark example of how dormant chemical knowledge can be resurrected for illicit purposes.

The first significant appearance of acetyl fentanyl on the illicit drug market was noted in the early 2010s. In 2013, a cluster of overdose deaths in Rhode Island was linked to a substance initially believed to be fentanyl.[4][7] Subsequent detailed analysis by the Centers for Disease Control and Prevention (CDC) identified the culprit as acetyl fentanyl.[4][9] This marked the beginning of its recognition as a dangerous new designer drug. Law enforcement agencies began to encounter acetyl fentanyl with increasing frequency, often mixed with or sold as heroin, or pressed into counterfeit pills mimicking pharmaceutical opioids.[3][6][10] The proliferation of this and other fentanyl analogues on the illicit market began in earnest around 2013, largely fueled by clandestine manufacturing.[11]

Chemical Profile and Synthesis

Acetyl fentanyl, chemically known as N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide, is structurally very similar to fentanyl.[5] The key difference lies in the replacement of the propionyl group in fentanyl with an acetyl group. This seemingly minor modification has significant implications for its pharmacological activity.

Chemical Structure

The molecular structure of acetyl fentanyl is central to its function. Below is a diagram illustrating its chemical composition.

Sources

- 1. youtube.com [youtube.com]

- 2. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. futuresrecoveryhealthcare.com [futuresrecoveryhealthcare.com]

- 4. forbes.com [forbes.com]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. lakesidemilam.com [lakesidemilam.com]

- 7. Acetyl Fentanyl, a Novel Fentanyl Analog, Causes 14 Overdose Deaths in Rhode Island, March–May 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. Acetylfentanyl - Wikipedia [en.wikipedia.org]

- 10. Federal Register :: Schedules of Controlled Substances: Placement of Acetyl Fentanyl Into Schedule I [federalregister.gov]

- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

A Comprehensive Technical Guide to the Solubility and Stability of N-substituted Benzylpiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Physicochemical Landscape of N-substituted Benzylpiperidines

The compound N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide represents a specific molecular architecture within the broader class of N-substituted benzylpiperidine derivatives. While public domain data on this exact molecule is sparse, the fundamental principles governing the solubility and stability of this class of compounds are well-established and critical for any drug development program. This guide provides a comprehensive framework for characterizing these crucial physicochemical properties. We will delve into the theoretical underpinnings and provide actionable, field-proven protocols for determining aqueous and solvent solubility, as well as intrinsic stability under various stress conditions. For illustrative purposes, we will draw parallels with the closely related and well-documented analog, N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide[1]. The methodologies outlined herein are designed to be robust, self-validating, and compliant with international regulatory standards.

Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of a drug candidate is the bedrock of formulation development. For a typical N-substituted benzylpiperidine, we anticipate a lipophilic, basic molecule. This initial assessment informs our entire strategy for solubility and stability testing.

-

Lipophilicity: The presence of multiple phenyl rings suggests high lipophilicity, which often correlates with poor aqueous solubility.

-

pKa: The piperidine nitrogen is basic, meaning the compound's ionization state, and therefore its solubility, will be highly dependent on pH.

-

Molecular Weight: A higher molecular weight can also negatively impact solubility.

These characteristics necessitate a carefully designed approach to solubility and stability assessment, which we will explore in the subsequent sections.

Solubility Determination: From Theory to Practice

Solubility is a critical determinant of a drug's bioavailability[2]. For poorly soluble compounds, accurate and reproducible solubility data is essential for formulation design and for interpreting in-vitro and in-vivo data[3][4]. We will discuss two key types of solubility measurements: kinetic and thermodynamic.

Kinetic versus Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial stock solution (often in DMSO) diluted into an aqueous buffer. It is a high-throughput screening method used in early discovery to flag potential solubility issues[3].

Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a given solvent system. It is a more time-consuming but essential measurement for late-stage development and regulatory filings[3].

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a standard high-throughput kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small aliquot of each DMSO concentration to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation to occur.

-

Analysis: Analyze the plate using nephelometry or UV spectroscopy to determine the concentration at which precipitation occurs. High-performance liquid chromatography (HPLC) can also be used for more accurate quantification[5].

Diagram 1: Kinetic Solubility Workflow

Caption: A typical workflow for determining kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes a "shake-flask" method for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract) and relevant organic solvents[6].

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step[5].

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated stability-indicating HPLC method[7].

Data Presentation: Solubility Profile

The results of the thermodynamic solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 25 | Hypothetical Value |

| Acetate Buffer | 4.5 | 25 | Hypothetical Value |

| Phosphate Buffer | 6.8 | 25 | Hypothetical Value |

| Phosphate-Buffered Saline | 7.4 | 25 | Hypothetical Value |

| Ethanol | N/A | 25 | Hypothetical Value |

| Acetonitrile | N/A | 25 | Hypothetical Value |

Stability Analysis: Ensuring Drug Integrity

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies[8][9][10].

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which in turn helps to establish degradation pathways and the intrinsic stability of the molecule[11][12]. These studies are also crucial for developing and validating stability-indicating analytical methods[11][13].

Core Principle: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[14][15]. Over-stressing can lead to the formation of secondary degradation products that are not relevant to formal stability studies[14].

Diagram 2: Forced Degradation Study Overview

Caption: Key components of a forced degradation study.

Experimental Protocol: Forced Degradation Studies

The following are typical conditions for forced degradation studies. The exact conditions should be adjusted based on the lability of the specific molecule.

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat gently, taking samples at various time points.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time (e.g., up to 24 hours)[14].

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for an extended period. Also, test a solution of the compound under the same conditions.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B[10]. A control sample should be protected from light.

-

Analysis: All samples, including a non-degraded control, should be analyzed by a suitable stability-indicating method, typically reverse-phase HPLC with UV or mass spectrometric detection[16][17].

Long-Term and Accelerated Stability Studies

Formal stability studies are designed to establish a re-test period for a drug substance or a shelf-life for a drug product. These studies are conducted on at least three primary batches and follow a strict protocol[9][18].

Storage Conditions (as per ICH Q1A(R2))[8][19]:

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter[10]. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended[10].

Conclusion: A Pathway to Successful Drug Development

The solubility and stability of N-substituted benzylpiperidine derivatives are critical attributes that must be thoroughly characterized to ensure the development of a safe, effective, and stable pharmaceutical product. This guide has provided a comprehensive overview of the key considerations and experimental methodologies for assessing these properties. By implementing robust protocols for solubility determination and conducting thorough forced degradation and long-term stability studies in line with ICH guidelines, researchers can build a strong foundation for successful formulation development and regulatory submission.

References

-

ICH. (2025). ICH Q1 Stability Testing Guidelines. MasterControl. [Link]

-

Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

-

ICH. (2010). Q1A(R2) Guideline. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Nature. (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]

-

SlideShare. Solubility & Method for determination of solubility. [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

-

PubChem. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. [Link]

-

PubMed. (2019). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. [Link]

-

ResearchGate. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

-

Kinam Park, Purdue University. Assay and Stability Testing. [Link]

-

NIST. Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. [Link]

-

Wikipedia. Benzylfentanyl. [Link]

-

Pharmaffiliates. 50534-23-1| Chemical Name : N-(1-Benzylpiperidin-4-yl)acetamide. [Link]

Sources

- 1. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | C20H24N2O | CID 71058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ijpsr.com [ijpsr.com]

- 8. mastercontrol.com [mastercontrol.com]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. database.ich.org [database.ich.org]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kinampark.com [kinampark.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pharmtech.com [pharmtech.com]

- 16. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. scribd.com [scribd.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Sensitive Detection of Acetyl Fentanyl in Biological Matrices

Abstract

The ongoing opioid crisis is significantly exacerbated by the proliferation of illicitly manufactured fentanyl analogues, such as acetyl fentanyl. These potent synthetic opioids pose a severe public health threat, necessitating the development of highly sensitive and specific analytical methods for their detection in clinical and forensic settings.[1][2] This application note presents a comprehensive, fully validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of acetyl fentanyl in whole blood. The described protocol offers a self-validating system, from sample preparation through to final data analysis, grounded in established forensic toxicology guidelines. We detail the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for implementation.

Introduction: The Analytical Challenge of Synthetic Opioids

Acetyl fentanyl is a potent analogue of fentanyl, a synthetic opioid approximately 50 to 100 times more potent than morphine. The clandestine synthesis and distribution of such analogues create a moving target for toxicological analysis. Due to their high potency, acetyl fentanyl and related compounds are often present in biological samples at very low concentrations (sub-ng/mL), demanding analytical techniques with exceptional sensitivity and specificity.[3]

LC-MS/MS has become the gold standard for this application, leveraging the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.[3] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of a specific precursor ion and its characteristic product ions, providing a high degree of confidence in analyte identification and quantification, even in complex biological matrices. This document provides a detailed protocol and the scientific rationale for a method validated according to internationally recognized standards to ensure reliable and defensible results.[4]

Overall Method Workflow

The analytical process follows a systematic workflow designed to ensure accuracy, precision, and efficiency from sample receipt to final reporting. The key stages are outlined in the diagram below.

Caption: High-level workflow for acetyl fentanyl analysis.

Materials and Reagents

-

Standards: Acetyl Fentanyl (1 mg/mL), Fentanyl-D5 (100 µg/mL) as internal standard (IS). (Cerilliant, Cayman Chemical, or equivalent).[1][5]

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water. (Fisher Scientific, Honeywell, or equivalent).

-

Reagents: Formic Acid (≥98%), Ammonium Formate (≥99%). (Sigma-Aldrich or equivalent).

-

Biological Matrix: Certified drug-free human whole blood. (BioIVT, Solomon Park, or equivalent).

-

Labware: Calibrated pipettes, Class A volumetric flasks, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Protocols: From Standards to Samples

Protocol 1: Preparation of Standards and Controls

The accuracy of a quantitative method is fundamentally dependent on the accuracy of its calibrators. This protocol describes the preparation of stock solutions, working solutions, and matrix-matched calibrators and quality controls (QCs). Using a stable isotope-labeled internal standard like Fentanyl-D5 is critical; it is structurally and chemically almost identical to the analyte, ensuring it behaves similarly during extraction and ionization, thereby correcting for matrix effects and procedural losses.[6][7]

Step-by-Step Protocol:

-

Primary Stock Solutions: Allow certified reference material vials of Acetyl Fentanyl (1 mg/mL) and Fentanyl-D5 (100 µg/mL) to equilibrate to room temperature before opening.

-

Working Stock Solutions:

-

Prepare a 10 µg/mL working stock of Acetyl Fentanyl by diluting the primary stock 1:100 with methanol.

-

Prepare a 1 µg/mL working stock of Acetyl Fentanyl by further diluting the 10 µg/mL stock 1:10 with methanol.

-

Prepare a 100 ng/mL Internal Standard (IS) working solution by diluting the Fentanyl-D5 primary stock 1:1000 with methanol.

-

-

Calibration Standards & Quality Controls:

-

Perform serial dilutions from the working stock solutions into certified drug-free whole blood to prepare calibration standards at concentrations such as 0.1, 0.25, 0.5, 1, 5, 10, 50, and 100 ng/mL.

-

Independently prepare Quality Control (QC) samples in drug-free whole blood at a minimum of three concentrations: Low (e.g., 0.3 ng/mL), Medium (e.g., 8 ng/mL), and High (e.g., 80 ng/mL).

-

Vortex all prepared standards and QCs thoroughly and allow them to equilibrate for at least 30 minutes before extraction.

-

Protocol 2: Sample Extraction via Protein Precipitation

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix.[8] Proteins, salts, and phospholipids can interfere with LC separation and suppress the ionization process in the MS source, leading to inaccurate results.[9] Protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of these interferences for fentanyl-like compounds.[1]

Step-by-Step Protocol:

-

Aliquoting: Pipette 100 µL of each sample, calibrator, QC, or blank matrix into a labeled 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of the 100 ng/mL Fentanyl-D5 working solution to every tube except the blank matrix (add 25 µL of methanol to the blank).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The use of cold solvent enhances the precipitation of proteins.

-

Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure complete protein precipitation and analyte extraction into the organic solvent.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Transfer: Carefully transfer the supernatant (the clear liquid) to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Method

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to isolate acetyl fentanyl from other matrix components and potential isomers. A biphenyl column is often chosen for fentanyl analogues as it offers unique pi-pi interactions, providing alternative selectivity compared to standard C18 phases.[2][3][5] A gradient elution ensures that analytes are eluted with a good peak shape in a reasonable timeframe.

| Parameter | Condition |

| Column | Biphenyl Phase Column (e.g., Restek Raptor Biphenyl, 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Total Run Time | 8 minutes |

LC Gradient Table

| Time (min) | % Mobile Phase B |

|---|---|

| 0.00 | 10 |

| 1.00 | 10 |

| 5.00 | 95 |

| 6.50 | 95 |

| 6.51 | 10 |

| 8.00 | 10 |

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. The MRM transitions and collision energies must be empirically optimized by infusing a standard solution of the analyte.[10] Two transitions are monitored per compound: a "quantifier" for concentration measurement and a "qualifier" for identity confirmation.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| Acetyl Fentanyl | 351.2 | 188.1 | 0.050 | 20 | Quantifier |

| 351.2 | 105.1 | 0.050 | 35 | Qualifier |

| Fentanyl-D5 (IS) | 342.2 | 188.1 | 0.050 | 20 | Quantifier|

Method Validation: Ensuring Trustworthy Results

A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[11][12] The validation protocol must assess all parameters that can affect the quality of the results, following guidelines from authoritative bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) or the ANSI/ASB Standard 036.[12][13]

Caption: Core parameters for comprehensive method validation.

Validation Summary & Acceptance Criteria

| Parameter | Experiment Design | Acceptance Criteria |

| Selectivity | Analyze ≥6 different blank whole blood lots for interferences at the analyte's retention time. | No significant interfering peaks (>20% of LOQ response). |

| Calibration Model | Analyze an 8-point calibration curve over 3 separate runs. | Linear regression with 1/x weighting, r² ≥ 0.99. Back-calculated calibrators within ±15% of nominal value.[1] |

| LOD & LOQ | Analyze spiked samples at decreasing concentrations. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10, with Precision (CV) ≤20% and Accuracy within ±20% of nominal.[3] |

| Accuracy & Precision | Analyze 5 replicates of Low, Mid, and High QCs over 3 separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LOQ). Precision: CV ≤15% (≤20% at LOQ).[5] |

| Matrix Effect & Recovery | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples vs. neat standards. | IS should normalize matrix effects. Recovery should be consistent and reproducible.[5] |

| Stability | Assess analyte in matrix after 3 freeze-thaw cycles, 24h at room temp, and 30 days at -20°C. Assess processed samples in autosampler for 48h.[14] | Mean concentration of stored QCs must be within ±15% of baseline (Day 0) values.[15][16] |

| Carryover | Inject a blank sample immediately following the highest calibrator. | Response in the blank must be <20% of the LOQ response.[12] |

Conclusion